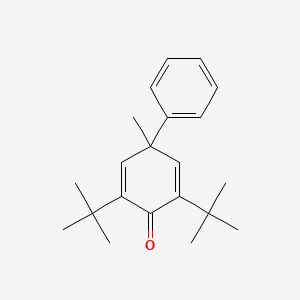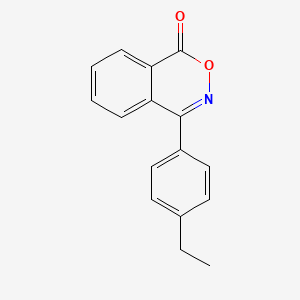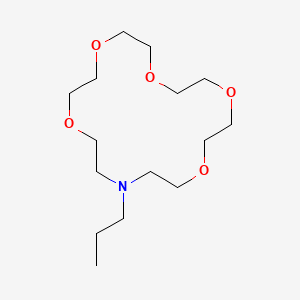![molecular formula C12H10F2N2O B14290388 [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol CAS No. 113169-00-9](/img/structure/B14290388.png)
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoroaniline group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol typically involves the coupling of 2,6-difluoroaniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the aniline and pyridine rings . The reaction conditions usually involve mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Biomolecular Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development: The unique chemical structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroaniline group enhances its binding affinity to these targets, leading to the modulation of their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol: is similar to other fluorinated pyridines, such as 2,6-difluoropyridine and 3-fluoroaniline.
Pyridin-2-yl-methanones: These compounds share a similar pyridine core but differ in the functional groups attached to the ring.
Uniqueness:
- The presence of both difluoroaniline and methanol groups in this compound provides a unique combination of electronic and steric properties, making it distinct from other fluorinated pyridines.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
113169-00-9 |
|---|---|
Molekularformel |
C12H10F2N2O |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
[2-(2,6-difluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-1-5-10(14)11(9)16-12-8(7-17)3-2-6-15-12/h1-6,17H,7H2,(H,15,16) |
InChI-Schlüssel |
FHMRRBPUMFQASQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)NC2=C(C=CC=N2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



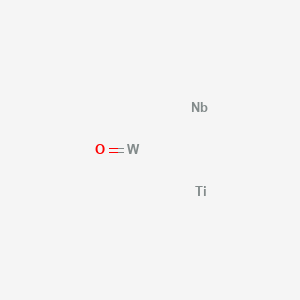
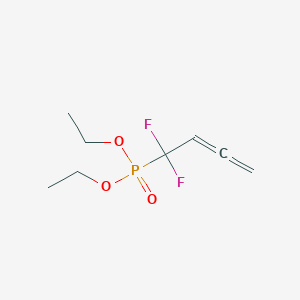
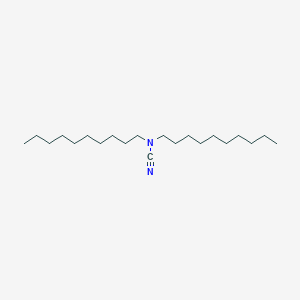
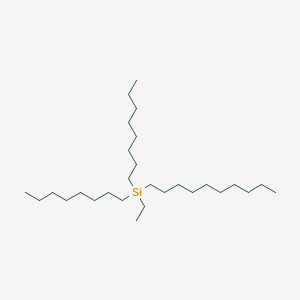
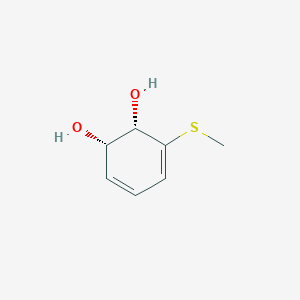
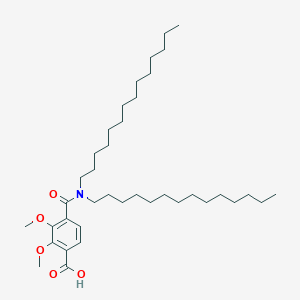
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

